5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine
Overview
Description
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a bromoethoxy group attached to a dihydrobenzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 1,4-bis(2-bromoethoxy)benzene with 1,4-dimethoxybenzene. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as acetone, and a base, such as potassium carbonate, to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydride or potassium carbonate, and solvents like acetone or dimethyl sulfoxide (DMSO). The reaction conditions, such as temperature and reaction time, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield ethers or other substituted derivatives, while oxidation reactions may produce oxidized forms of the compound.
Scientific Research Applications
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The bromoethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular processes and enzyme activities, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine include:
1,4-Bis(2-bromoethoxy)benzene: A precursor in the synthesis of the target compound.
1,4-Dimethoxybenzene: Another precursor used in the synthesis.
Chalcone Derivatives: Compounds with similar bromoethoxy groups that exhibit various biological activities
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
IUPAC Name |
5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c11-4-5-12-8-2-1-3-9-10(8)14-7-6-13-9/h1-3H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXJWHBJQFUJBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370801 | |
Record name | 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1710-62-9 | |
Record name | 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features and intermolecular interactions observed in 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine?
A1: this compound exhibits a distinct molecular structure and engages in specific intermolecular interactions. The research paper highlights that the compound displays normal interatomic distances and angles. [] Notably, it forms weak intermolecular C-H...O and C-H...π contacts, with attractive energies ranging from 1.17 to 2.30 kJ mol-1. These interactions contribute to the overall stability and packing arrangement of the molecules within the crystal lattice. Specifically, C-H...O hydrogen bonds create C(3) and C(4) motifs, which further assemble into a two-dimensional R(3)(4)(12) net structure. Interestingly, no face-to-face stacking interactions are observed in the crystal structure. [] This information provides valuable insights into the solid-state arrangement and potential physicochemical properties of the compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.